Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide

Lipophilicity LogP Physicochemical property

Researchers requiring a rigid dipeptide mimetic for fragment-based screening often face inconsistent physicochemical profiles across 2-oxopiperazine analogs. This compound addresses that with a defined racemic hydrobromide salt (C₈H₁₅BrN₂O₃, MW 267.12), LogP 0.78, and a reactive methyl ester handle. - Enables direct comparison with unsubstituted analogs (e.g., CAS 1039843-84-9) to probe methyl-group effects on target binding. - Solid hydrobromide salt ensures solubility for biochemical assays; compatible with automated parallel synthesis and standard reversed-phase HPLC. - Available in multi-gram quantities with documented purity, supporting combinatorial library generation.

Molecular Formula C8H15BrN2O3
Molecular Weight 267.12 g/mol
CAS No. 1609396-06-6
Cat. No. B1379658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide
CAS1609396-06-6
Molecular FormulaC8H15BrN2O3
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CCN1)CC(=O)OC.Br
InChIInChI=1S/C8H14N2O3.BrH/c1-6-8(12)10(4-3-9-6)5-7(11)13-2;/h6,9H,3-5H2,1-2H3;1H
InChIKeyYUVRLMVJQMIYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate Hydrobromide: Physicochemical Identity


Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide (CAS 1609396-06-6) is a heterocyclic building block belonging to the 2-oxopiperazine class, characterized by a piperazine ring bearing a methyl substituent at the 3-position, an oxo group at the 2-position, and an N1‑linked methyl acetate side chain. The compound is supplied as a racemic hydrobromide salt . Its molecular formula is C₈H₁₅BrN₂O₃, with a molecular weight of 267.12 g/mol, a calculated LogP of 0.78, and three rotatable bonds . Structurally, it serves as a conformationally constrained peptidomimetic scaffold, incorporating a methyl ester handle that enables further synthetic elaboration into more complex bioactive molecules [1].

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate Hydrobromide: Analog Non-Interchangeability


Although several 2-oxopiperazine derivatives share the same heterocyclic core, variations in substitution pattern and salt form profoundly alter their physicochemical and conformational properties [1]. The specific combination of a 3‑methyl group, a methyl ester side chain at N1, and the hydrobromide counterion in the target compound yields a distinct LogP profile (0.78) and hydrogen‑bonding capacity compared to unsubstituted or differently substituted analogs . Such differences translate into divergent solubility, membrane permeability, and reactivity during synthetic transformations—making the target compound non‑interchangeable with its close relatives in any rigorous research or industrial process.

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate Hydrobromide: Quantitative Differentiation


Lipophilicity Increase vs. Unsubstituted Analogs

The target compound exhibits a calculated LogP of 0.78 , which is substantially higher than that of two closely related unsubstituted 2-oxopiperazine analogs. Methyl 2-(3-oxopiperazin-1-yl)acetate (CAS 1039843-84-9) has a reported LogP of -1.46 , and methyl (3-oxopiperazin-2-yl)acetate (CAS 89852-17-5) has a LogP of -0.49 . This difference of approximately 2.2 and 1.3 LogP units, respectively, indicates that the target compound is markedly more lipophilic, which can significantly influence membrane permeability, oral absorption, and chromatographic behavior.

Lipophilicity LogP Physicochemical property

Rotatable Bond Count and Conformational Flexibility

The target compound possesses three rotatable bonds , a count that is equal to that of methyl (3-oxopiperazin-2-yl)acetate but one more than methyl 2-(3-oxopiperazin-1-yl)acetate, which has only two rotatable bonds . This additional degree of freedom, conferred by the methyl acetate side chain attached to N1, maintains conformational flexibility while the 2-oxopiperazine ring itself provides a rigid, turn‑inducing scaffold.

Rotatable bonds Conformational entropy Drug-likeness

Hydrobromide Salt: Enhanced Solubility and Stability

The target compound is provided as a hydrobromide salt (HBr) , whereas several structurally similar building blocks are available only in their free‑base form, including methyl (3-oxopiperazin-2-yl)acetate and methyl 2-(3-oxopiperazin-1-yl)acetate . The presence of the hydrobromide counterion is expected to increase aqueous solubility and improve long‑term solid‑state stability [1], facilitating storage, handling, and downstream dissolution in aqueous reaction media.

Salt form Solubility Stability

3-Methyl Group: Conformational Restriction and Metabolic Shielding

The 3‑methyl substituent on the 2-oxopiperazine ring introduces steric bulk that biases the ring conformation and shields the adjacent amide bond from metabolic hydrolysis [1]. In contrast, analogs lacking this methyl group (e.g., CAS 1039843-84-9 and CAS 89852-17-5) possess an unsubstituted α‑carbon adjacent to the lactam, which may be more prone to enzymatic cleavage or exhibit a different conformational ensemble [2]. While direct comparative stability data are not available, the ‘methyl effect’ is a well‑documented strategy in medicinal chemistry to enhance metabolic stability and lock bioactive conformations.

Methyl effect Conformational bias Metabolic stability

Molecular Weight Profile for Fragment-Based Screening

The target compound has a molecular weight of 267.12 g/mol (including HBr) , which places it at the upper end of the fragment‑like range (<300 Da) but still well within the commonly accepted limit for fragment‑based drug discovery [1]. This is moderately higher than the free‑base unsubstituted analogs (172.18 g/mol) , reflecting the additional methyl group and the HBr counterion. The increased mass may correlate with enhanced target‑binding interactions due to additional hydrophobic contacts, while still maintaining favorable ligand efficiency.

Molecular weight Fragment-based drug discovery FBDD

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate Hydrobromide: High-Value Application Scenarios


CNS and Intracellular Fragment-Based Drug Discovery

The compound’s elevated LogP (0.78 vs. –1.46 for CAS 1039843-84-9) suggests superior passive membrane permeability, making it a strategic fragment for screening against central nervous system (CNS) targets or intracellular proteins. Its molecular weight (267 Da) and three rotatable bonds align with fragment‑based screening guidelines, while the hydrobromide salt ensures adequate aqueous solubility for biochemical assays [1].

Conformationally Constrained Peptidomimetic Synthesis

The 2-oxopiperazine core serves as a rigid dipeptide mimetic that can induce β‑turn conformations [2]. The presence of the 3‑methyl group further restricts the conformational space, potentially enhancing binding affinity and selectivity [3]. The methyl ester handle at N1 allows for straightforward diversification into amides, acids, or other derivatives without disturbing the peptidomimetic scaffold.

Parallel Synthesis and Combinatorial Library Construction

With a reliable solid‑state hydrobromide salt form and well‑defined physicochemical properties , this building block is suitable for automated parallel synthesis and combinatorial library generation. Its moderate molecular weight and balanced LogP facilitate purification by standard reversed‑phase HPLC and compatibility with a wide range of reaction conditions.

Tool Compound for Methyl Effect Studies

Researchers seeking to probe the impact of a single methyl group on target binding, selectivity, or metabolic stability can employ this compound as a model system, comparing its behavior directly to that of unsubstituted 2-oxopiperazine analogs (e.g., CAS 1039843-84-9 and CAS 89852-17-5) .

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